Ammonium sebacate

Descripción general

Descripción

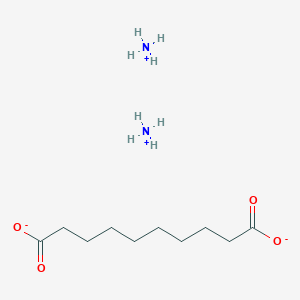

Ammonium sebacate is a white crystalline powder with a weak ammonia odor . It has a chemical formula of C10H24N2O4 and a molecular weight of 236.31 . It is a basic chemical material and can be used in the production of electronic capacitor chemical materials .

Molecular Structure Analysis

The molecular formula of ammonium sebacate is C10H24N2O4 . It has an average mass of 236.309 Da and a monoisotopic mass of 236.173615 Da .Aplicaciones Científicas De Investigación

Application Summary

The monitoring of ammonium ion concentration has gained the attention of researchers from multiple fields since it is a crucial parameter with respect to environmental and biomedical applications . Ammonium is considered to be a quality indicator of natural waters as well as a potential biomarker of an enzymatic byproduct in key physiological reactions .

Methods of Application

Among the classical analytical methods used for the detection of ammonium ions, potentiometric ion-selective electrodes (ISEs) have attracted special attention in the scientific community because of their advantages such as cost-effectiveness, user-friendly features, and miniaturization ability, which facilitate easy portable measurements .

Results or Outcomes

Analytical applications comprising water quality assessment, clinical tests in biological fluids, and sweat monitoring during sports practice have been successfully researched .

2. Ammonium Adsorption for Water Treatment

Application Summary

The adsorption of ammonium from water was studied on an activated carbon obtained using raw oil palm shell and activated with acetic acid . The performance of this adsorbent was tested at different operating conditions including the solution pH, adsorbent dosage, and initial ammonium concentration .

Methods of Application

Kinetic and equilibrium studies were carried out, and their results were analyzed with different models . For the adsorption kinetics, the pseudo-first order equation was the best model to correlate this system .

Results or Outcomes

The ammonium removal was 70–80% at pH 6–8, and it was significantly affected by electrostatic interaction forces . The best ammonium adsorption conditions were identified with a response surface methodology model where the maximum removal was 91.49% with 2.27 g/L of adsorbent at pH 8.11 for an initial ammonium concentration of 36.90 mg/L .

3. Ammonium Sulphate as a Sulphur Fertilizer

Application Summary

Ammonium sulphate is widely used as a sulphur (S) fertilizer, constituting about 50% of global S use . It is well known that ammonium-based fertilizers are subject to ammonia (NH3) volatilization in soils with pH > 7 .

Methods of Application

Ammonium sulphate is applied to the soil as a fertilizer. The amount and frequency of application vary depending on the specific needs of the soil and the crops being grown .

4. Detection and Control of Ammonium

Application Summary

The research team has reviewed the research on the formation, decomposition, migration, and deposition characteristics of ABS .

Methods of Application

Various collection and detection methods of ammonium have been reviewed .

Results or Outcomes

The review provides insights into the challenges and potential solutions for the detection and control of ammonium in various environments .

5. Ammonium Detection in Environmental and Biomedical Applications

Application Summary

The monitoring of ammonium ion concentration has gained the attention of researchers from multiple fields since it is a crucial parameter with respect to environmental and biomedical applications . Ammonium is considered to be a quality indicator of natural waters as well as a potential biomarker of an enzymatic byproduct in key physiological reactions .

Methods of Application

Among the classical analytical methods used for the detection of ammonium ions, potentiometric ion-selective electrodes (ISEs) have attracted special attention in the scientific community because of their advantages such as cost-effectiveness, user-friendly features, and miniaturization ability, which facilitate easy portable measurements .

Results or Outcomes

Analytical applications comprising water quality assessment, clinical tests in biological fluids, and sweat monitoring during sports practice have been successfully researched .

6. Use of Ammonium Sulphate as a Sulphur Fertilizer

Application Summary

Ammonium sulphate is widely used as a sulphur (S) fertilizer, constituting about 50% of global S use . It is well known that ammonium-based fertilizers are subject to ammonia (NH3) volatilization in soils with pH > 7 .

Methods of Application

Ammonium sulphate is applied to the soil as a fertilizer. The amount and frequency of application vary depending on the specific needs of the soil and the crops being grown .

Safety And Hazards

Ammonium sebacate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

diazanium;decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.2H3N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATJMZAWJRWBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648441 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium sebacate | |

CAS RN |

19402-63-2 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)

![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)